molecular formula C6H8N2O2 B1353676 ethyl 1H-pyrazole-3-carboxylate CAS No. 5932-27-4

ethyl 1H-pyrazole-3-carboxylate

Cat. No.: B1353676
CAS No.: 5932-27-4
M. Wt: 140.14 g/mol
InChI Key: MSPOSRHJXMILNK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Safety and Hazards

Ethyl 1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including ethyl 1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties continue to be a focus of research, with ongoing efforts to find new and improved applications .

Biochemical Analysis

Biochemical Properties

Ethyl 1H-pyrazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the glycolytic pathway and the tricarboxylic acid cycle, thereby altering cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of 1,3-diketones and hydrazine derivatives, which undergo cyclocondensation to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Ethyl 1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position.

    Methyl 1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The ethyl ester group at the 3-position allows for specific interactions and modifications that are not possible with other derivatives .

Properties

IUPAC Name

ethyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOSRHJXMILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-27-4
Record name Ethyl 1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1H-pyrazole-5-carboxylic acid (8.21 g, 73.2 mmol) in EtOH (100 mL) was added concentrated sulfuric acid (21.6 g, 220 mmol). The reaction mixture was heated to 80° C. for 16 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution was added until pH=8. The phases were separated and the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give the product (6.36 g).
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in these papers?

A1: Both papers focus on the synthesis and characterization of novel ethyl 1H-pyrazole-3-carboxylate derivatives. [, ] The first paper explores the synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. [] The second paper details the design and synthesis of alkyl 1H-pyrazolecarboxylates using raspberry ketone methyl ether as a starting material. []

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